tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate
Overview
Description
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure combining a pyrrole and a pyridine ring
Preparation Methods
The synthesis of tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. This can be achieved through various methods, including the use of cyclization agents and specific reaction conditions.
Introduction of the Diethoxymethyl Group: The diethoxymethyl group can be introduced through a reaction with diethoxymethyl chloride in the presence of a base, such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate include other heterocyclic compounds with fused bicyclic structures, such as:
Pyrrolo[2,3-b]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atom within the ring system.
Indole: Indole is another heterocyclic compound with a fused bicyclic structure, commonly found in natural products and pharmaceuticals.
Quinoline: Quinoline is a heterocyclic compound with a fused bicyclic structure, widely used in medicinal chemistry for the development of antimalarial and antibacterial agents.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-6-21-15(22-7-2)14-10-12-11-18-9-8-13(12)19(14)16(20)23-17(3,4)5/h8-11,15H,6-7H2,1-5H3 |
InChI Key |
LIYAEAVMSQDRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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